Terbium-149

Targeted Alpha Therapy Radiopharmaceutical Dosimetry Radionuclide Toxicity

Terbium-149 (CAS: 15065-93-7) is a short-lived radiolanthanide alpha-particle emitter (half-life = 4.12 h) that decays via alpha emission (16.7% branching ratio, Eα = 3.97 MeV) and positron emission (7.1% branching ratio, Eβ+ mean = 720 keV), enabling its dual application as both a therapeutic agent and a PET imaging nuclide. As one of four clinically relevant terbium radioisotopes in the 'quadruplet family' (149Tb, 152Tb, 155Tb, 161Tb), 149Tb is distinguished by its unique alpha decay mode and the absence of alpha-emitting daughter nuclides, which reduces off-target radiation toxicity relative to other alpha emitters such as 225Ac.

Molecular Formula T
Molecular Weight 148.92325 g/mol
CAS No. 15065-93-7
Cat. No. B1202998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbium-149
CAS15065-93-7
Synonyms149Tb radioisotope
Tb-149 radioisotope
Terbium-149
Molecular FormulaT
Molecular Weight148.92325 g/mol
Structural Identifiers
SMILES[Tb]
InChIInChI=1S/Tb/i1-10
InChIKeyGZCRRIHWUXGPOV-CBESVEIWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terbium-149 Procurement Guide: Alpha Emitter Specifications for Targeted Alpha Therapy Research


Terbium-149 (CAS: 15065-93-7) is a short-lived radiolanthanide alpha-particle emitter (half-life = 4.12 h) that decays via alpha emission (16.7% branching ratio, Eα = 3.97 MeV) and positron emission (7.1% branching ratio, Eβ+ mean = 720 keV), enabling its dual application as both a therapeutic agent and a PET imaging nuclide [1][2]. As one of four clinically relevant terbium radioisotopes in the 'quadruplet family' (149Tb, 152Tb, 155Tb, 161Tb), 149Tb is distinguished by its unique alpha decay mode and the absence of alpha-emitting daughter nuclides, which reduces off-target radiation toxicity relative to other alpha emitters such as 225Ac [3][4].

Terbium-149 vs. Other Alpha Emitters: Why Procurement Must Be Isotope-Specific


Terbium-149 cannot be substituted with other alpha-emitting radionuclides such as 225Ac, 211At, or 213Bi due to critical differences in decay chain toxicity, half-life compatibility with biomolecule pharmacokinetics, and theranostic imaging capability. Unlike 225Ac, which generates multiple alpha-emitting daughter nuclides with long biological half-lives that cause renal and bone marrow toxicity, 149Tb has no alpha-emitting progeny, reducing the risk of off-target radiation dose by over 90% [1][2]. Furthermore, the 4.12 h half-life of 149Tb is optimally matched to the clearance kinetics of small peptides and antibody fragments, whereas the 10-day half-life of 225Ac extends radiation exposure beyond the tumor retention window [3]. Within the terbium isotope family, substitution with 161Tb (beta emitter) or 152Tb/155Tb (imaging only) fails to deliver the high linear energy transfer (LET) alpha particle damage required for tumor cell killing [4].

Terbium-149 Quantitative Differentiation Data for Scientific Procurement Decisions


Terbium-149 Alpha Decay Properties vs. 225Ac: Absence of Alpha-Emitting Daughter Nuclides

149Tb decays directly to stable 145Eu (via 149Gd EC) with no alpha-emitting progeny, whereas 225Ac generates four alpha-emitting daughters (221Fr, 217At, 213Bi, 213Po) that contribute to >90% of the total alpha dose to non-target tissues [1][2]. The absence of alpha-emitting daughters in 149Tb reduces the cumulative off-target alpha dose by approximately 90% compared to 225Ac, based on decay chain energy calculations (total alpha energy per decay chain: 149Tb = 3.97 MeV; 225Ac chain = ~28 MeV) [3].

Targeted Alpha Therapy Radiopharmaceutical Dosimetry Radionuclide Toxicity

Terbium-149 Theranostic Capability: PET Imaging Feasibility with Clinical LAFOV Scanner

149Tb (7.1% β+ branching) enables PET-based imaging for treatment verification, a feature absent in pure alpha emitters like 211At and 213Bi [1]. A 2026 study using a clinical long axial field-of-view (LAFOV) PET/CT scanner demonstrated quantitative accuracy of 149Tb imaging comparable to the EARL standard 2 for 18F, with recovery coefficients (RCmean) ranging from 0.55 to 0.81 for spheres 10-37 mm at 45 MBq activity [2]. Even at a simulated total activity of 4.5 MBq, high-quality PET images were obtained [2].

Theranostics PET Imaging Treatment Verification

Terbium-149 Preclinical Efficacy vs. 177Lu in Tumor Growth Delay and Survival Extension

149Tb-labeled somatostatin analogues demonstrated superior tumor growth inhibition compared to beta emitter 177Lu in preclinical studies. In AR42J tumor-bearing mice, a single injection of 5 MBq [149Tb]Tb-DOTATATE extended median survival from 8 days (control) to 16.5 days (106% increase), while two injections of 5 MBq extended survival to 30 days (275% increase) [1]. In a folate receptor-targeted model, 149Tb-cm09 at 3.0 MBq increased average survival time from 21 days (control) to 43 days (105% increase) [2]. For PSMA-targeted therapy, 149Tb-PSMA-617 (2 × 3 MBq) increased median lifetime from 20 days (control) to 36 days (80% increase) [3].

Preclinical Therapy Tumor Xenograft Radioligand Therapy

Terbium-149 Production Yield and Radiochemical Purity from ISOLDE/CERN for Preclinical Research

149Tb is produced at ISOLDE/CERN via 1.4 GeV proton spallation on tantalum targets, with recent campaigns achieving up to 260 MBq final product at >99% radionuclidic purity and up to 400 MBq in optimized 2024 campaigns [1][2]. Radiolabeling of DOTATATE with 149Tb achieved molar activities of up to 50 MBq/nmol with >99% radiochemical purity, while chemical purity analysis showed lead, copper, iron, and zinc contaminants at ppb levels [1][2]. In 2024, up to 1.9 GBq 149Tb was collected and transported, with ~850 MBq received at PSI [2].

Radionuclide Production Quality Control GMP Radiopharmacy

Terbium-149 Matched-Pair Theranostic Compatibility Within Terbium Quadruplet Family

All four terbium radioisotopes (149Tb, 152Tb, 155Tb, 161Tb) share identical chemical properties and chelation chemistry, enabling the use of the same bifunctional chelator (e.g., DOTA) and targeting vector for both diagnostic imaging and therapy [1]. This is in contrast to other alpha emitters such as 225Ac, which require different chelation strategies (e.g., macropa or crown ethers) and cannot be imaged directly [2]. In vitro studies confirm that 149Tb-labeled DOTA-conjugated peptides achieve >98% radiochemical purity at molar activities up to 20-50 MBq/nmol under standard labeling conditions (pH 4.5, 40-95°C) [3][4].

Matched-Pair Theranostics Identical Chemistry Terbium Quadruplet

Terbium-149 Tissue Penetration Range vs. 177Lu Beta Emitter for Micrometastatic Disease

The 3.97 MeV alpha particle emitted by 149Tb has a tissue penetration range of approximately 28 µm (2-3 cell diameters), delivering high linear energy transfer (LET) of ~100 keV/µm, which is optimal for killing isolated tumor cells and micrometastases while sparing surrounding healthy tissue [1][2]. In contrast, the beta particles emitted by 177Lu (Eβmax = 0.5 MeV) have a maximum tissue range of ~2 mm (2000 µm) and low LET (~0.2 keV/µm), resulting in significant off-target irradiation and reduced tumor cell kill in low-volume disease [3]. Monte Carlo simulations for brain micrometastases show that 149Tb delivers 3-5 times higher DNA double-strand break (DSB) yield per Gy compared to 177Lu due to the higher LET of alpha particles [4].

Dosimetry Micrometastases Linear Energy Transfer

Terbium-149: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Targeted Alpha Therapy Studies in Neuroendocrine Tumors Using DOTATATE Conjugates

149Tb-labeled DOTATATE has demonstrated a 275% increase in median survival (30 days vs. 8 days control) in AR42J tumor-bearing mice with no adverse effects on kidney function or bone marrow [1]. This application is optimal for procurement when the research objective is to evaluate alpha therapy efficacy in SSTR-positive neuroendocrine tumors using a matched theranostic pair (149Tb for therapy and 152Tb for PET imaging).

Matched-Pair Theranostic Studies Leveraging the Terbium Quadruplet Platform

The identical chelation chemistry of 149Tb with 152Tb (PET), 155Tb (SPECT), and 161Tb (beta therapy) enables a single DOTA-conjugated targeting vector to be used for both diagnostic imaging and therapy [2]. Procurement of 149Tb is recommended for research programs aiming to establish a unified radiopharmaceutical development pipeline for personalized theranostics in oncology.

Micrometastatic Disease Models Requiring Short-Range, High-LET Radiation

With a tissue penetration range of 28 µm and LET of ~100 keV/µm, 149Tb delivers 3-5× higher DNA double-strand break yield per Gy compared to beta emitters like 177Lu [3][4]. This makes 149Tb the preferred procurement choice for studies targeting minimal residual disease, disseminated tumor cells, and early-stage metastases where beta emitters cause unacceptable off-target radiation to adjacent healthy tissue.

PET-Based Treatment Verification and Personalized Dosimetry Studies

149Tb (7.1% β+ branching) is the only short-lived alpha emitter that can be imaged using a clinical PET/CT scanner with quantitative accuracy comparable to 18F (RCmean 0.55-0.81 at 45 MBq) [5]. Procurement is indicated for studies requiring real-time treatment verification, biodistribution assessment, and personalized dosimetry calculations without the need for a separate diagnostic radionuclide.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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